

chemical and physical properties of penethamate hydriodide powder

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Compound of Interest

Compound Name: Penethamate hydriodide

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Penethamate Hydriodide Powder: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of **penethamate hydriodide** powder. The information is curated to support research, scientific analysis, and drug development activities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided. Visual diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows.

Chemical Identity and Structure

Penethamate hydriodide is the hydriodide salt of the diethylaminoethyl ester of benzylpenicillin (Penicillin G). It functions as a prodrug, which, after administration, is hydrolyzed to release the active antimicrobial agent, benzylpenicillin.

Table 1: Chemical Identification of **Penethamate Hydriodide**

Identifier	Value
Chemical Name	2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide
CAS Number	808-71-9
Molecular Formula	C22H32IN3O4S
Molecular Weight	561.5 g/mol [1]
Synonyms	Penicillin G diethylaminoethyl ester hydriodide, Benzylpenicillin 2-(diethylamino)ethyl ester hydriodide

Physicochemical Properties

Penethamate hydriodide is a white or almost white crystalline powder. Its physicochemical properties are crucial for its formulation, stability, and bioavailability.

Table 2: Physical and Chemical Properties of **Penethamate Hydriodide** Powder

Property	Value
Appearance	White to off-white crystalline powder
Melting Point	178-179 °C [2]
Solubility in Water	Slightly soluble (0.96% at 20°C) [2]
pKa	8.4 [3]
pH of Saturated Aqueous Solution	4.5 - 5.2 [2]

Stability Profile

The stability of **penethamate hydriodide** is a critical factor in its formulation and storage. It is relatively stable in its solid, powdered form but is susceptible to hydrolysis in aqueous

solutions.

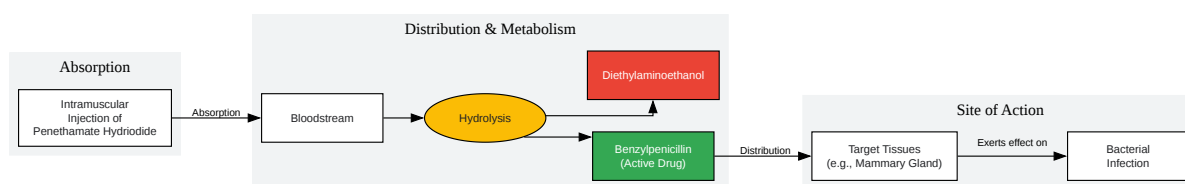
- **Aqueous Stability:** Aqueous solutions of **penethamate hydriodide** are unstable, with the ester hydrolyzing to benzylpenicillin and diethylaminoethanol. This hydrolysis is accelerated by increases in temperature and pH.[2] At physiological pH (7.3) and 37°C, the half-life in an aqueous solution is approximately 23 minutes.[3]
- **Solid-State Stability:** As a dry powder, **penethamate hydriodide** is stable.
- **Oily Vehicle Stability:** The stability of **penethamate hydriodide** is significantly enhanced in oily suspensions, making this a preferred formulation for ready-to-use injectable products.

Mechanism of Action and Pharmacokinetics

Penethamate hydriodide is a prodrug that facilitates the delivery of benzylpenicillin. Its lipophilic nature allows for efficient absorption and distribution.

Pharmacokinetic Pathway

Upon intramuscular injection, **penethamate hydriodide** is absorbed and then hydrolyzed in the bloodstream and tissues to form benzylpenicillin, the active therapeutic agent, and diethylaminoethanol.[3][4] The lipophilicity of penethamate allows it to readily cross biological membranes, including the blood-milk barrier, which is particularly relevant for its use in treating bovine mastitis.[5]

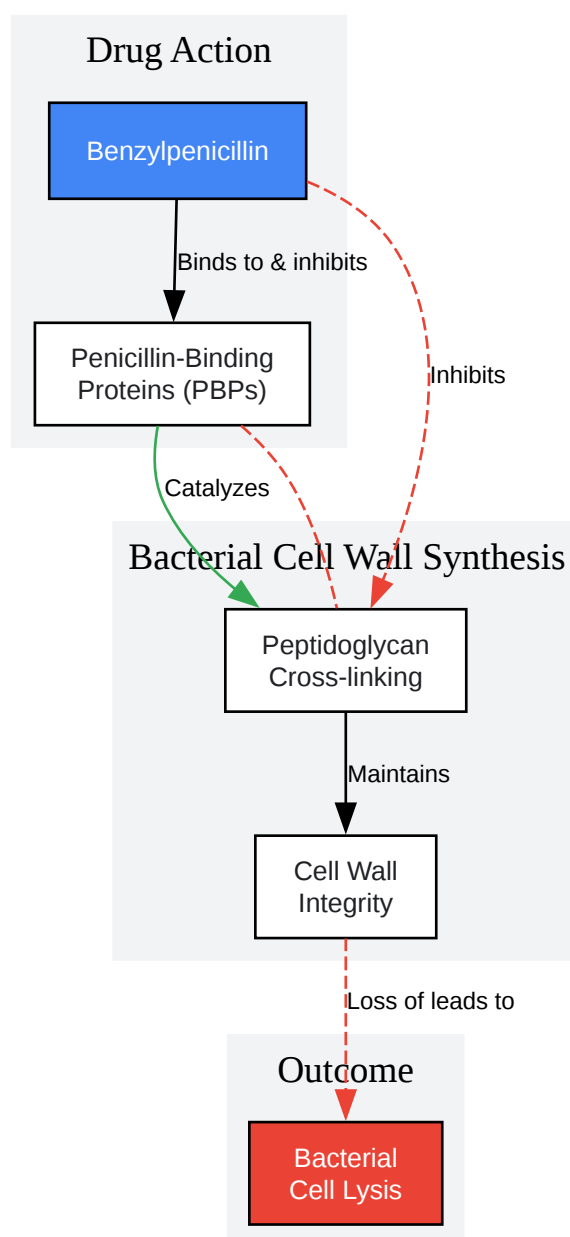


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Pharmacokinetic pathway of **penethamate hydriodide**.

Antimicrobial Signaling Pathway

The active metabolite, benzylpenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately, bacterial cell lysis.[6]



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Mechanism of action of benzylpenicillin.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of **penethamate hydriodide** powder.

Melting Point Determination (Adapted from USP <741>)

This method is used to determine the temperature range over which the crystalline solid melts.

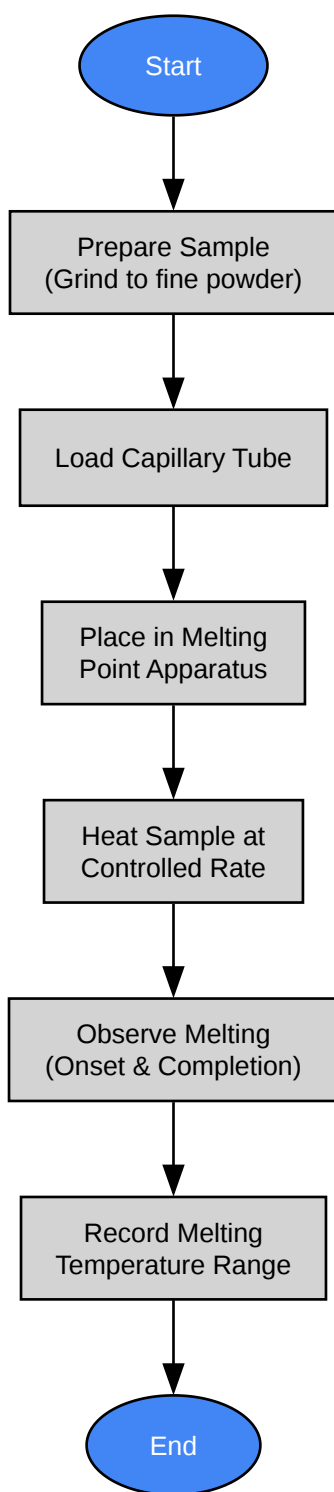
[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Apparatus:

- Melting point apparatus (e.g., capillary tube apparatus)
- Thermometer calibrated against USP reference standards
- Capillary tubes (closed at one end)

Procedure:

- Sample Preparation: Reduce a small quantity of **penethamate hydriodide** to a fine powder. If necessary, dry the sample to remove any moisture.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
- Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
- Heating: Heat the block at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.



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Workflow for melting point determination.

Water Solubility Determination (Shake-Flask Method, based on OECD Guideline 105)

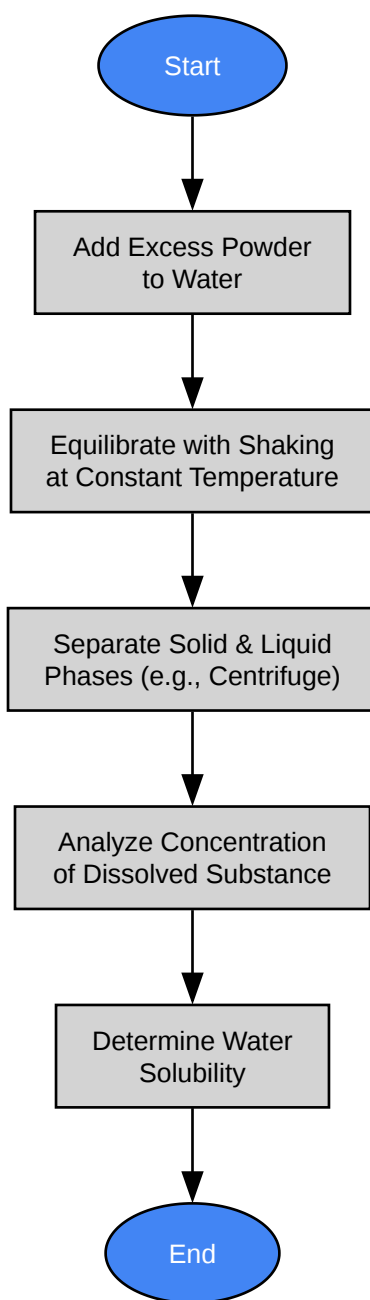
This protocol determines the saturation concentration of **penethamate hydriodide** in water at a given temperature.^{[10][11][12][13][14]}

Materials:

- **Penethamate hydriodide** powder
- Distilled or deionized water
- Flasks with stoppers
- Shaking apparatus (e.g., orbital shaker)
- Constant temperature water bath
- Analytical method for quantification (e.g., HPLC)

Procedure:

- Preliminary Test: Determine the approximate solubility to establish the appropriate amount of substance and water to use.
- Equilibration: Add an excess amount of **penethamate hydriodide** powder to a known volume of water in a flask.
- Shaking: Seal the flask and place it in a constant temperature bath on a shaker. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: Allow the mixture to stand to let undissolved particles settle. If necessary, centrifuge or filter the sample to obtain a clear saturated solution.
- Analysis: Analyze the concentration of **penethamate hydriodide** in the clear aqueous phase using a validated analytical method.



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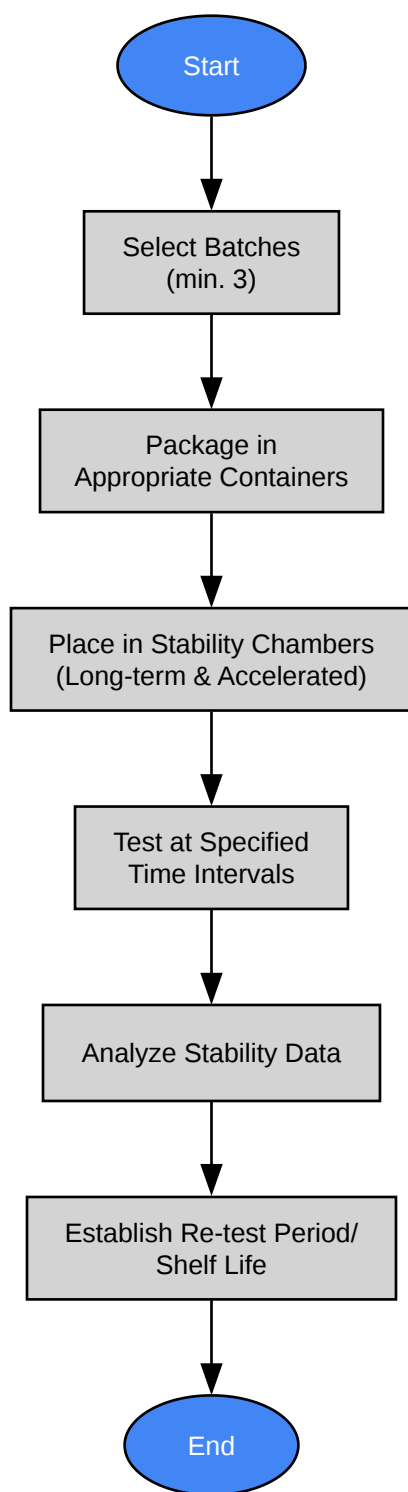
Workflow for water solubility determination.

Stability Testing (Based on ICH Q1A(R2) Guideline)

This protocol outlines a systematic approach to assess the stability of **penethamate hydriodide** powder under various environmental conditions.[3][15][16]

Methodology:

- Batch Selection: Use at least three primary batches of the drug substance for formal stability studies. The manufacturing process for these batches should be representative of the final production scale.[\[3\]](#)
- Container Closure System: Store the samples in containers that are the same as or simulate the proposed packaging for storage and distribution.[\[3\]](#)
- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.
- Testing Frequency:
 - Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and then annually.
 - Accelerated: Test at 0, 3, and 6 months.[\[3\]](#)
- Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.
- Evaluation: Analyze the data to establish a re-test period or shelf life for the drug substance.



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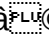
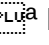
Workflow for stability testing.

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